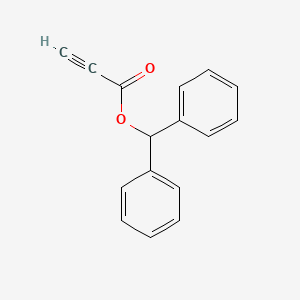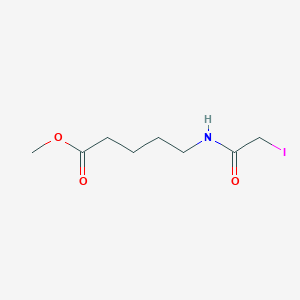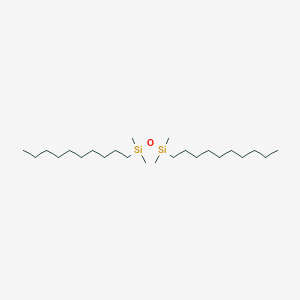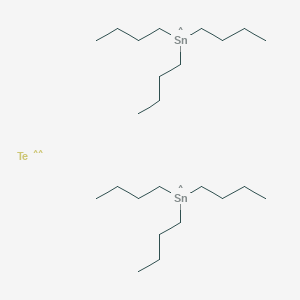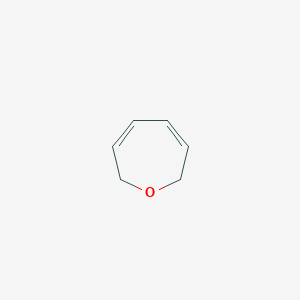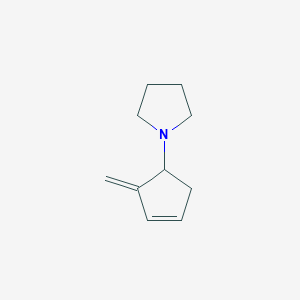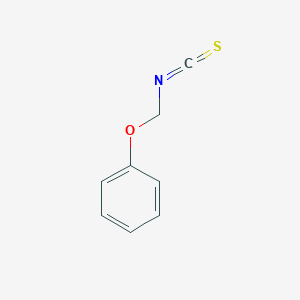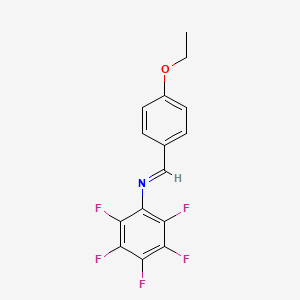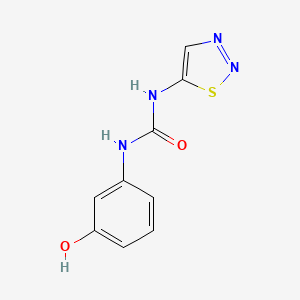
S-(4-Methoxyphenyl) cyclohexylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Methoxyphenyl) cyclohexylcarbamothioate is an organosulfur compound known for its diverse range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methoxyphenyl) cyclohexylcarbamothioate typically involves the reaction of isocyanides with elemental sulfur and aryl iodides. This process is catalyzed by copper and involves two consecutive C–S bond formations . Another method involves the use of molecular iodine-mediated synthesis from isocyanides, thiols, and water under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
S-(4-Methoxyphenyl) cyclohexylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the carbamothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
S-(4-Methoxyphenyl) cyclohexylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antiviral, bactericidal, and anesthetic properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with unique mechanisms of action.
Industry: Utilized in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Mecanismo De Acción
The mechanism of action of S-(4-Methoxyphenyl) cyclohexylcarbamothioate involves its interaction with various molecular targets and pathways. The compound is known to affect calcium channels and muscarinic receptors, leading to its biological effects . It may also have an anesthetic effect on smooth muscle tissues.
Comparación Con Compuestos Similares
S-(4-Methoxyphenyl) cyclohexylcarbamothioate can be compared with other carbamothioate derivatives and organosulfur compounds:
Similar Compounds: S-(4-Methoxyphenyl) N-cyclohexylcarbamothioate, S-(4-Methoxyphenyl) N-(4-(ethoxycarbonyl)phenyl)thiocarbamate.
Uniqueness: The presence of the methoxy group on the phenyl ring and the cyclohexyl group in the carbamothioate structure provides unique chemical and biological properties, distinguishing it from other similar compounds.
Propiedades
Número CAS |
65236-05-7 |
|---|---|
Fórmula molecular |
C14H19NO2S |
Peso molecular |
265.37 g/mol |
Nombre IUPAC |
S-(4-methoxyphenyl) N-cyclohexylcarbamothioate |
InChI |
InChI=1S/C14H19NO2S/c1-17-12-7-9-13(10-8-12)18-14(16)15-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,15,16) |
Clave InChI |
YUUSRBHTCKBSSJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)SC(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



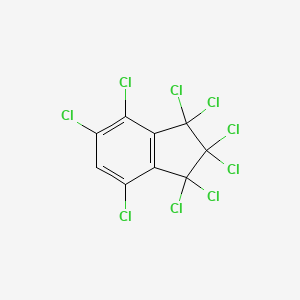
![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
